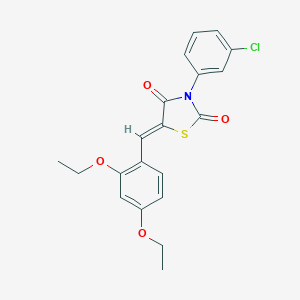
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DCDPE, is a synthetic compound that has been widely used in scientific research. This molecule has been found to exhibit a range of biological and pharmacological properties that make it a useful tool for investigating various biochemical and physiological processes.
Mechanism of Action
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to act as a positive allosteric modulator of the GABA(A) receptor. This means that it enhances the activity of the receptor by binding to an allosteric site on the receptor, which is distinct from the site where the neurotransmitter GABA binds. By enhancing the activity of the GABA(A) receptor, 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione can increase the inhibitory effect of GABA, leading to a reduction in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione are largely related to its ability to modulate the activity of the GABA(A) receptor. By enhancing the activity of this receptor, 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione can produce a range of effects, including sedation, anxiolysis, and muscle relaxation. 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit anticonvulsant properties, making it a potential treatment for epilepsy.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to selectively modulate the activity of the GABA(A) receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of using 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione is that it can be difficult to obtain in pure form, which can make it challenging to perform accurate experiments.
Future Directions
There are several future directions for research involving 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is in the development of new drugs that target the GABA(A) receptor. 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione could serve as a starting point for the development of novel compounds that exhibit greater selectivity and potency for this receptor. Another area of interest is in the investigation of the role of the GABA(A) receptor in various neurological disorders, such as anxiety, depression, and epilepsy. By better understanding the mechanisms underlying these disorders, it may be possible to develop more effective treatments. Finally, there is also potential for the use of 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione in the development of new imaging techniques for studying the GABA(A) receptor in vivo.
Synthesis Methods
The synthesis of 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione can be achieved through the reaction of 3-chlorophenyl isothiocyanate with 2,4-diethoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the corresponding thiosemicarbazone, which can be further cyclized with maleic anhydride to yield 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione.
Scientific Research Applications
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been used extensively in scientific research, particularly in the fields of pharmacology and biochemistry. One of the main applications of 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione is in the study of the GABA(A) receptor, a type of receptor that is involved in the regulation of neurotransmission in the brain. 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to modulate the activity of this receptor, making it a useful tool for investigating the mechanisms underlying neurotransmission.
properties
Product Name |
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C20H18ClNO4S |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(2,4-diethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18ClNO4S/c1-3-25-16-9-8-13(17(12-16)26-4-2)10-18-19(23)22(20(24)27-18)15-7-5-6-14(21)11-15/h5-12H,3-4H2,1-2H3/b18-10- |
InChI Key |
CAGRCJPGXVCSCF-ZDLGFXPLSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC |
SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301116.png)
![3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301117.png)
![3-(4-chlorophenyl)-5-[(1-{4-nitro-2-methylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301119.png)
![3-(4-chlorophenyl)-5-[(1-{3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301121.png)


![5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301128.png)
![3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301129.png)
![(2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B301131.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301132.png)
![2-Chloro-5-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301133.png)

![3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301137.png)